4,4'-Diacetoxybiphenyl
Overview
Description
4,4’-Diacetoxybiphenyl, also known as [4-(4-acetyloxyphenyl)phenyl] acetate, is an organic compound with the chemical formula C16H14O4. It is characterized by its acetoxy functional groups attached to the biphenyl backbone. This compound is known for its applications in various industries, including its use as a precursor in the synthesis of liquid crystals and as a starting material for the production of pharmaceuticals and dyes .
Preparation Methods
4,4’-Diacetoxybiphenyl can be synthesized through several methods. One common synthetic route involves the acetylation of 4,4’-dihydroxybiphenyl using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may vary, but they generally involve similar acetylation reactions with optimized conditions to maximize yield and purity. The use of solvents like acetonitrile and catalysts such as sulfuric acid can enhance the reaction efficiency .
Chemical Reactions Analysis
4,4’-Diacetoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4,4’-dihydroxybiphenyl, especially under strong oxidizing conditions.
Reduction: Reduction reactions can convert 4,4’-Diacetoxybiphenyl to its corresponding biphenyl derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields 4,4’-dihydroxybiphenyl, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .
Scientific Research Applications
4,4’-Diacetoxybiphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials, including liquid crystals and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development and discovery.
Industry: 4,4’-Diacetoxybiphenyl is utilized in the production of dyes and pigments, enhancing the properties of these materials
Mechanism of Action
The mechanism of action of 4,4’-Diacetoxybiphenyl involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form 4,4’-dihydroxybiphenyl, which can then participate in further chemical reactions. The biphenyl backbone provides structural stability, allowing the compound to interact with different enzymes and receptors in biological systems .
Comparison with Similar Compounds
4,4’-Diacetoxybiphenyl can be compared with other similar compounds, such as:
4,4’-Dihydroxybiphenyl: This compound is a direct derivative of 4,4’-Diacetoxybiphenyl and shares similar structural features but lacks the acetoxy groups.
4,4’-Dimethoxybiphenyl: Another similar compound with methoxy groups instead of acetoxy groups, offering different chemical reactivity and applications.
4,4’-Dinitrobiphenyl: This compound contains nitro groups, providing distinct chemical properties and uses in various industrial applications
The uniqueness of 4,4’-Diacetoxybiphenyl lies in its acetoxy functional groups, which impart specific chemical reactivity and make it a versatile building block for various chemical processes.
Properties
IUPAC Name |
[4-(4-acetyloxyphenyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBBMQDXFZFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345412 | |
Record name | 4,4'-Diacetoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32604-29-8 | |
Record name | 4,4'-Diacetoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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